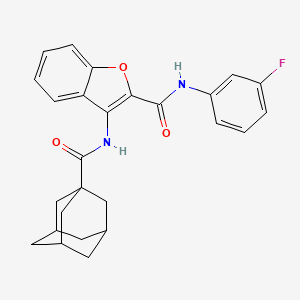

3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(adamantane-1-carbonylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2O3/c27-18-4-3-5-19(11-18)28-24(30)23-22(20-6-1-2-7-21(20)32-23)29-25(31)26-12-15-8-16(13-26)10-17(9-15)14-26/h1-7,11,15-17H,8-10,12-14H2,(H,28,30)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPZFLXDEIXISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC(=CC=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: Starting from a suitable precursor, the benzofuran core can be synthesized through cyclization reactions.

Introduction of the Adamantane Group: The adamantane moiety can be introduced via amide bond formation using adamantane-1-amine.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the adamantane moiety.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is C20H22N2O3. The synthesis typically involves the formation of an amide bond between adamantane-1-amine and benzofuran-2-carboxylic acid derivatives, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions.

Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, derivatives containing adamantane moieties have shown efficacy against viruses such as influenza and HIV. The unique structural characteristics of this compound may enhance its binding affinity to viral targets .

Mechanism of Action:

- The adamantane moiety may interact with viral proteins or receptors, potentially inhibiting viral replication.

- The benzofuran ring could modulate the activity of various enzymes or receptors involved in cellular signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. However, specific minimum inhibitory concentration (MIC) values require further investigation to establish its efficacy .

Anticancer Potential

This compound is being explored for its anticancer potential. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways. The structural features of this compound may enhance its interaction with target proteins involved in cancer cell proliferation. Comparative studies indicate that modifications to the adamantane structure can significantly impact biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

Antimycobacterial Evaluation: A study demonstrated that adamantanol-based indoleamides exhibited enhanced antimycobacterial activity compared to their adamantane counterparts. This suggests that modifications to the adamantane structure can significantly impact biological efficacy .

Cytotoxicity Assessments: Research on similar adamantane derivatives indicated varying levels of cytotoxicity against different cell lines, highlighting the importance of structural modifications in optimizing therapeutic profiles .

Mechanism of Action

The mechanism of action of 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Implications

- Fluorine Position : Meta-substitution (3-F) optimizes electronic effects without steric interference, whereas ortho (2-F) or para (4-F) positions may suit specific target geometries.

- Halogen Type : Fluorine’s electronegativity enhances binding precision, while chlorine/CF₃ groups prioritize hydrophobicity.

- Adamantane Utility : Consistently improves pharmacokinetic profiles across analogs, suggesting its broad applicability in drug design .

Biological Activity

3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural arrangement that includes an adamantane moiety, a benzofuran core, and a fluorinated phenyl group, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 432.5 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 847408-79-1 |

| Molecular Formula | C26H25FN2O3 |

| Molecular Weight | 432.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the benzofuran core through cyclization reactions and the introduction of the adamantane moiety via amide coupling reactions. Specific reaction conditions such as temperature control and solvent choice (e.g., DMF or DMSO) are crucial for optimizing yields and purity.

The mechanism of action for this compound is hypothesized to involve interactions with specific biological targets, including enzymes or receptors that play roles in cancer cell proliferation. Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells through pathways involving caspases or other apoptotic factors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis. The presence of both adamantane and benzofuran moieties could enhance binding affinity to target proteins due to favorable steric and electronic interactions.

- Antiviral Potential: Similar compounds have shown promise as antiviral agents, potentially inhibiting viral replication through interactions with viral proteins or receptors.

Case Studies

Recent studies have highlighted the biological activity of related compounds within the same class:

-

Anticancer Studies:

- A study on similar benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity .

- Another investigation indicated that compounds with adamantane structures exhibited improved interactions with protein targets, leading to enhanced anticancer effects .

- Antiviral Research:

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar derivatives is essential:

Q & A

Q. What are the recommended synthetic routes for 3-(Adamantane-1-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide, and how can experimental parameters be optimized?

The synthesis of benzofuran carboxamide derivatives typically involves multi-step processes. A plausible route includes:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted salicylaldehydes or Pd-catalyzed C–H arylation .

- Step 2 : Amidation reactions using adamantane-1-carboxylic acid derivatives and 3-fluoroaniline. Transamidation or coupling reagents like HATU/DIPEA may enhance yield .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for C–H activation) should be systematically tested. HPLC monitoring (≥98% purity) is critical .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Analytical Methods :

- Crystallography : Single-crystal X-ray diffraction (SHELX/ORTEP-3) resolves bond angles and confirms adamantane-amido geometry .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic vs. computational structural data for this compound?

- Data Reconciliation :

- Compare experimental bond lengths (from SHELX-refined X-ray data) with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Use ORTEP-3 to visualize thermal ellipsoids; high displacement parameters (Uiso > 0.1 Ų) suggest dynamic disorder in the adamantane moiety .

- Validation : Cross-check with solid-state NMR to assess crystallographic vs. solution-state conformations .

Q. How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the adamantane and 3-fluorophenyl moieties?

- SAR Framework :

- Adamantane Modification : Synthesize analogs with cyclohexane or bicyclo[2.2.1]heptane substitutions to evaluate hydrophobicity/rigidity effects on target binding .

- Fluorophenyl Substitution : Replace 3-F with Cl, Br, or electron-donating groups (e.g., –OCH₃) to assess electronic effects on receptor affinity .

- Assays : Pair molecular docking (AutoDock Vina) with in vitro assays (e.g., kinase inhibition or GPCR activity) to correlate structural changes with IC₅₀ shifts .

Q. What methodologies are suitable for investigating metabolic stability and degradation pathways of this compound?

- In Vitro Studies :

- Liver Microsomes : Incubate with human hepatocytes (37°C, NADPH) and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at adamantane C2) .

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites (e.g., benzofuran ring cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.